N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide is a chemical compound that has been synthesized and characterized for its structural and chemical properties. This compound is part of the acetamide family and is recognized for its distinct molecular framework which is explored for various chemical reactions and properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of similar chlorophenyl acetamides has been studied using X-ray crystallography, revealing specific bond angles and molecular conformations. For instance, structures related to the acetamide class exhibit distinct hydrogen bonding and geometric arrangements that stabilize the molecular structure. These structural features contribute to the compound's chemical behavior and reactivity (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
Chemical properties of N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide are influenced by its functional groups. Acetamides typically undergo nucleophilic substitution reactions, hydrolysis, and condensation reactions. The chlorophenyl and pyrimidinyl groups may also partake in electrophilic substitution reactions, contributing to a range of chemical behaviors.
Physical Properties Analysis
The physical properties of such compounds depend on their molecular structure. Properties like melting point, solubility, and crystalline form are determined by the intermolecular forces such as hydrogen bonding and van der Waals forces. While specific data for N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide is not provided, related acetamides show distinct physical characteristics due to their molecular arrangements (B. Gowda, S. Foro, H. Fuess, 2007).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-9-6-7-15-13(16-9)19-8-12(18)17-11-4-2-10(14)3-5-11/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZBAWWHQWXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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